molecular formula C7H7F2NO2 B8402471 2-amino-4-(difluoromethoxy)phenol

2-amino-4-(difluoromethoxy)phenol

Cat. No.: B8402471
M. Wt: 175.13 g/mol
InChI Key: VJYRBEBTCGPIST-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethoxy)phenol (CAS: 1134197-99-1) is an organic compound with the molecular formula C 7 H 7 F 2 NO 2 and a molecular weight of 175.13 g/mol . The compound is characterized by a phenol core substituted with an amino group and a difluoromethoxy group at the 2- and 4- positions, respectively. The presence of both amine and phenol functional groups makes it a potential multifunctional building block in organic synthesis and medicinal chemistry. The difluoromethoxy group is a common motif in drug design due to its ability to influence the electronic properties, metabolic stability, and bioavailability of molecules . As such, this compound may serve as a key intermediate in the research and development of pharmaceuticals, agrochemicals, and other specialty chemicals. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

2-amino-4-(difluoromethoxy)phenol

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7,11H,10H2

InChI Key

VJYRBEBTCGPIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Nucleophilic Difluoromethylation of Phenols

The introduction of the difluoromethoxy group via nucleophilic substitution has emerged as a robust method. A study by Liu et al. (2019) demonstrated that phenols react efficiently with S-(difluoromethyl)sulfonium salts under basic conditions, generating aryl difluoromethyl ethers. For 2-nitrophenol, this reaction proceeds via in situ generation of difluorocarbene, which is captured by the phenoxide ion.

Optimized Conditions :

  • Base : LiOH (2.2 equiv) or NaH

  • Solvent : Fluorobenzene

  • Temperature : Room temperature (25°C) or 10°C

  • Yield : 80–81% for analogous substrates.

The reaction exhibits high regioselectivity, favoring para-substitution relative to the hydroxyl group. For example, 2-nitrophenol undergoes difluoromethylation at position 4, yielding 2-nitro-4-(difluoromethoxy)phenol (Fig. 1).

Alternative Routes: Electrophilic and Radical Approaches

While less common, electrophilic fluorination using Selectfluor® or radical-mediated processes have been explored. However, these methods often suffer from lower yields (<50%) and require stringent anhydrous conditions, limiting their industrial applicability.

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

Catalytic hydrogenation using Pd/C or Raney nickel under H₂ atmosphere (1–3 bar) effectively reduces nitro groups to amines. However, this method risks over-reduction or hydrogenolysis of the difluoromethoxy group, necessitating careful catalyst selection.

Hydrazine-Mediated Reduction

A patent by CN103819349A describes a high-yield reduction method using Fe₃O₄ and activated carbon as catalysts with hydrazine hydrate:

Procedure :

  • Combine 2-nitro-4-(difluoromethoxy)phenol (1.0 equiv), Fe₃O₄ (5 mol%), activated carbon (10 wt%), and hydrazine hydrate (3.0 equiv) in water.

  • Reflux at 80–90°C for 6–8 hours.

  • Isolate the product via filtration and recrystallization.

Outcomes :

  • Yield : 90%

  • Purity : >98.5% (HPLC).

This method avoids side reactions with the difluoromethoxy group, making it superior to catalytic hydrogenation for this substrate.

Integrated Two-Step Synthesis

Step 1: Difluoromethylation of 2-Nitrophenol

2-Nitrophenol reacts with S-(difluoromethyl)sulfonium salt in fluorobenzene under LiOH, producing 2-nitro-4-(difluoromethoxy)phenol (Fig. 2).

Scalability : The reaction has been validated at 5.0 mmol scale with consistent yields.

Step 2: Nitro Reduction to Amino Group

The nitro intermediate is reduced using Fe₃O₄/activated carbon and hydrazine, yielding 2-amino-4-(difluoromethoxy)phenol.

Total Yield : 72% (80% × 90%)
Purity : 98.5%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Difluoromethylation + Hydrazine Reduction7298.5HighModerate
Electrophilic Fluorination + Catalytic Hydrogenation4095.0LowHigh

Table 1. Comparison of synthetic routes for this compound.

The two-step approach outperforms alternatives in yield and scalability, though reagent costs for difluoromethylation remain a consideration.

Mechanistic Insights

Difluorocarbene Generation

The S-(difluoromethyl)sulfonium salt decomposes under basic conditions, releasing difluorocarbene (:CF₂), which reacts with the phenoxide ion to form the difluoromethoxy group (Fig. 3).

Nitro Reduction Pathway

Fe₃O₄ catalyzes the transfer of electrons from hydrazine to the nitro group, facilitating its stepwise reduction to amine via nitroso and hydroxylamine intermediates.

Challenges and Optimization

Regioselectivity in Difluoromethylation

The para-selectivity relative to the hydroxyl group is critical. Computational studies suggest that electron-withdrawing groups (e.g., nitro) meta-direct the phenoxide’s reactivity, ensuring substitution at position 4.

Stability of Difluoromethoxy Group

The OCHF₂ group remains intact under hydrazine reduction conditions (pH 9–10, 90°C), as confirmed by ¹⁹F NMR.

Recommendations for Industrial Implementation

  • Process Intensification : Combine difluoromethylation and reduction in a one-pot system to minimize intermediate isolation.

  • Catalyst Recycling : Recover Fe₃O₄ and activated carbon via magnetic separation to reduce costs.

  • Quality Control : Implement inline HPLC monitoring to ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

2-amino-4-(difluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-4-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-amino-4-(difluoromethoxy)phenol with key analogs, highlighting substituent differences and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties/Applications
This compound Not provided C₇H₇F₂NO₂ 191.13 -OCHF₂ at C4 Potential intermediate in synthesis; moderate acidity due to -OCHF₂
2-Amino-4-(trifluoromethoxy)phenol 461699-34-3 C₇H₆F₃NO₂ 209.12 -OCF₃ at C4 Higher acidity than -OCHF₂ analog; used in benzoxazole insecticide synthesis
2-Amino-4-(trifluoromethylsulfonyl)phenol 69245-43-8 C₇H₆F₃NO₃S 241.19 -SO₂CF₃ at C4 Strong electron-withdrawing effect; industrial applications due to high acidity
2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol 704884-79-7 C₁₀H₁₂F₃NO₂ 235.20 -OCF₃ at C4, -CH₂N(CH₃)₂ at C2 Enhanced solubility in polar solvents; pharmaceutical candidate

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups :

    • Difluoromethoxy (-OCHF₂) : Introduces moderate electronegativity, enhancing acidity compared to methoxy (-OCH₃) but less than trifluoromethoxy (-OCF₃) .
    • Trifluoromethoxy (-OCF₃) : Increases acidity and stabilizes carbanion intermediates, making the compound more reactive in nucleophilic substitutions .
    • Trifluoromethylsulfonyl (-SO₂CF₃) : A stronger electron-withdrawing group, significantly increasing acidity and thermal stability .
  • Electron-Donating Groups: Dimethylaminomethyl (-CH₂N(CH₃)₂): Improves solubility in polar solvents and may enhance bioavailability in drug design .

Notes and Limitations

  • Direct experimental data on this compound are sparse in the provided evidence; comparisons rely on structural analogs and substituent trends.
  • Contradictions arise in substituent nomenclature (e.g., difluoromethoxy vs. trifluoromethoxy), necessitating careful differentiation in synthesis and application.
  • Further studies are required to quantify the acidity, solubility, and reactivity of this compound experimentally.

Q & A

Q. What computational tools can predict the environmental impact or toxicity of this compound?

  • Methodological Answer : Use EPA’s EPI Suite to estimate biodegradation and bioaccumulation potential. For toxicity, employ QSAR models from platforms like OECD Toolbox, referencing structural analogs (e.g., 2-amino-4-(trifluoromethyl)phenol) .

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